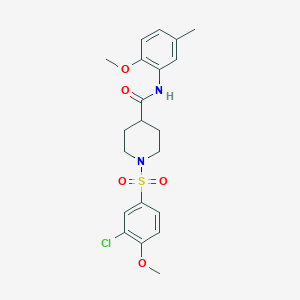
5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole, also known as PTZ-343, is a tetrazole derivative that has been extensively studied for its potential therapeutic applications. It has been found to have various biochemical and physiological effects, which make it a promising candidate for the treatment of several diseases. In
作用機序
The mechanism of action of 5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of PDE 10A. PDE 10A is involved in the regulation of dopamine signaling in the brain, and its inhibition by this compound leads to increased dopamine levels in the brain. This, in turn, leads to the anticonvulsant, anxiolytic, and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is believed to be responsible for its therapeutic effects. It has also been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. This compound has been found to have a good safety profile and is well-tolerated in animal models.
実験室実験の利点と制限
One of the advantages of 5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole is its potent inhibition of PDE 10A, which makes it a promising candidate for the treatment of various diseases. Another advantage is its good safety profile and tolerability in animal models. However, one limitation of this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of 5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole. One direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of more soluble derivatives of this compound could increase its potential for clinical use.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various diseases. Its potent inhibition of PDE 10A and its good safety profile make it a promising candidate for further study. The future directions for the study of this compound are numerous, and further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of 5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole involves the reaction of 5-phenyl-2H-tetrazole with ethyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final product is obtained by reacting the resulting alcohol with sodium azide. The synthesis of this compound has been optimized to increase the yield and purity of the compound.
科学的研究の応用
5-(2-(5-Phenyl-2H-tetrazol-2-yl)ethyl)-1H-tetrazole has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and antidepressant effects in various animal models. It has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been found to be a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) 10A, which is involved in the regulation of dopamine signaling in the brain.
特性
IUPAC Name |
5-phenyl-2-[2-(2H-tetrazol-5-yl)ethyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8/c1-2-4-8(5-3-1)10-13-17-18(14-10)7-6-9-11-15-16-12-9/h1-5H,6-7H2,(H,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVZYSZBAVAVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
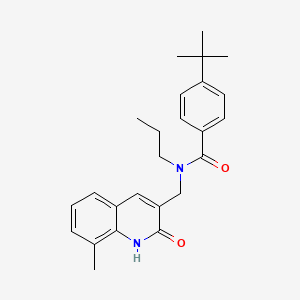

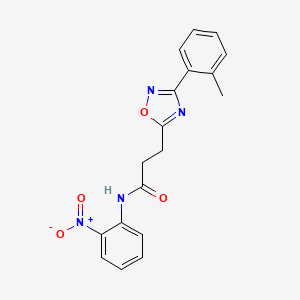
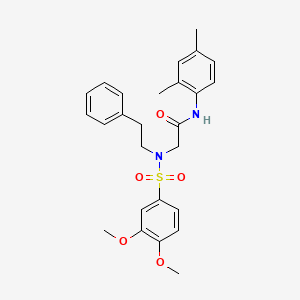
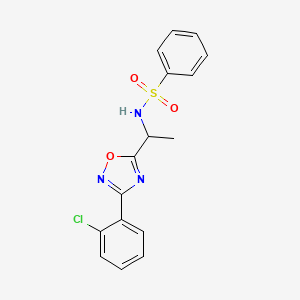
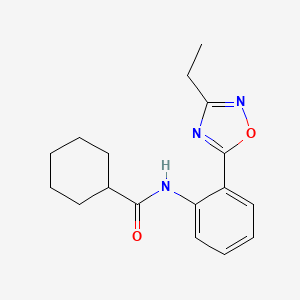



![N-(3-methoxypropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709082.png)
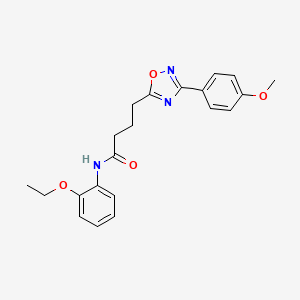
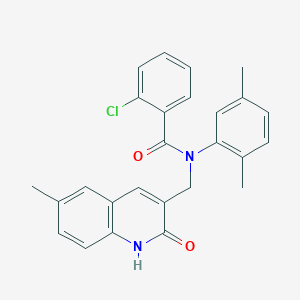
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709131.png)
